Oxatomide
Overview
Description
Oxatomide is a compound belonging to the diphenylmethylpiperazine family. It is primarily known for its antihistamine properties and is used in the treatment and prevention of allergic symptoms such as allergic rhinitis, conjunctivitis, and urticaria . This compound was discovered at Janssen Pharmaceutica in 1975 and has been marketed under various brand names, including Tinset .
Mechanism of Action
Target of Action
Oxatomide primarily targets the H1-histamine receptor . This receptor plays a crucial role in the body’s immune response to allergens, and its activation leads to symptoms associated with allergic reactions.
Mode of Action
This compound acts as an antagonist to the H1-histamine receptor . This means it binds to these receptors and blocks them, preventing histamine from attaching and triggering an allergic response . Additionally, this compound has been found to inhibit mast cell degranulation , a process that releases histamine and other inflammatory mediators into the body .
Biochemical Pathways
This compound affects the biochemical pathways associated with allergic reactions. It inhibits the high affinity IgE receptor-activated signal transduction pathways in rat basophilic leukemia cells, playing a role in protein tyrosine hyperphosphorylation and inhibition of extracellular calcium influx . This disruption of calcium influx is thought to inhibit the release of histamine and other inflammatory mediators from mast cells .
Pharmacokinetics
It is known that this compound is highly bound to plasma proteins in human blood . In experimental animals, the drug is widely distributed, with the highest drug concentrations occurring in the liver, lung, and pancreas .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine release and the prevention of the effects of exogenous histamine . This results in a reduction of allergic symptoms, as histamine is a key mediator of these responses. This compound also shows some atropine-like activity .
Biochemical Analysis
Biochemical Properties
Oxatomide functions as an H1-receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites. This action helps alleviate allergic symptoms. Additionally, this compound exhibits antiserotonergic activity, similar to hydroxyzine . It interacts with histamine receptors, preventing histamine from binding and exerting its effects. This interaction is crucial in mitigating allergic reactions and inflammation.
Cellular Effects
This compound has been shown to inhibit the release of histamine from mast cells and basophils, which are key players in allergic responses . By stabilizing these cells, this compound prevents the degranulation process, thereby reducing the release of histamine and other inflammatory mediators. This inhibition helps in controlling allergic symptoms and reducing inflammation at the cellular level.
Molecular Mechanism
At the molecular level, this compound binds to the H1 receptors, blocking the binding of histamine . This competitive inhibition prevents the activation of the receptor and subsequent signaling pathways that lead to allergic symptoms. Additionally, this compound’s antiserotonergic activity contributes to its overall efficacy in managing allergic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability over time, maintaining its efficacy in inhibiting histamine release and blocking H1 receptors Long-term studies have shown that this compound remains effective in controlling allergic symptoms without significant degradation
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively controls allergic symptoms without significant adverse effects . At higher doses, some adverse effects such as drowsiness, weight gain, and gastrointestinal complaints have been reported . These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity.
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes various biotransformation processes . The primary metabolic pathway involves the oxidation and conjugation of this compound, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The involvement of specific enzymes and cofactors in these metabolic pathways is crucial for the drug’s clearance from the body.
Transport and Distribution
This compound is widely distributed in the body, with the highest concentrations found in the liver, lungs, and pancreas . It is highly bound to plasma proteins, which facilitates its transport in the bloodstream. In lactating animals, this compound has been detected in breast milk, indicating its ability to cross biological barriers and distribute to various tissues .
Subcellular Localization
The subcellular localization of this compound primarily involves its binding to H1 receptors on the cell membrane This localization is essential for its function as an antihistamine
Preparation Methods
The synthesis of oxatomide involves several key steps:
Reaction of 2-Benzimidazolinone with Isopropenyl Acetate: This reaction leads to the formation of a singly protected imidazolone derivative.
Alkylation with 3-Chloro-1-bromopropane: The functionalized derivative is obtained through this alkylation process.
Alkylation of the Monobenzhydryl Derivative of Piperazine: This step results in the formation of this compound after the hydrolytic removal of the protecting group.
Industrial production methods typically involve the same synthetic routes but are optimized for large-scale production to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Oxatomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxatomide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their chemical properties.
Biology: This compound is studied for its effects on histamine release and its role in allergic reactions.
Comparison with Similar Compounds
Oxatomide is similar to other antihistamines such as chlorpheniramine, diphenhydramine, and cinnarizine. it is unique in its dual action of inhibiting both the release and effects of histamine . This dual action makes this compound particularly effective in treating allergic reactions that do not respond well to other antihistamines .
Similar Compounds
- Chlorpheniramine
- Diphenhydramine
- Cinnarizine
This compound’s unique combination of antihistamine and mast-cell stabilizing properties sets it apart from these similar compounds .
Properties
IUPAC Name |
3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAINIUMDFURPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045181 | |
Record name | Oxatomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60607-34-3 | |
Record name | Oxatomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60607-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxatomide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxatomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | oxatomide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxatomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxatomide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXATOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J31IL9Z2EE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxatomide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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